2-Bromo-1-thiazol-4-yl-ethanone hydrobromide

描述

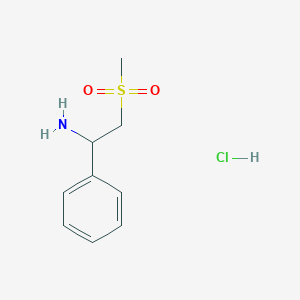

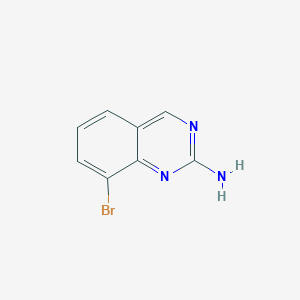

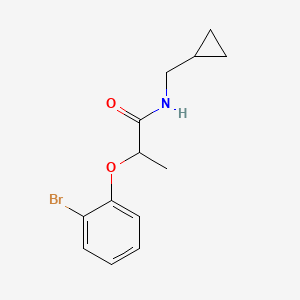

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a chemical compound with the CAS Number: 26489-43-0 . It has a molecular weight of 286.97 and is a yellow solid . It is also known by its IUPAC name 2-bromo-1-(thiazol-4-yl)ethan-1-one hydrobromide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with corresponding thioamide derivatives in refluxing ethanol in the presence of triethylamine, afforded 4-pyrazolylthiazoles .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms .科学研究应用

Novel Brominated Flame Retardants

The increasing use of novel brominated flame retardants (NBFRs) in various applications has highlighted the importance of understanding their environmental fate and toxicity. A comprehensive review emphasized the need for further research on the occurrence, environmental impact, and potential health risks associated with NBFRs, including substances similar in structure or function to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide. The review identified significant knowledge gaps for many NBFRs not covered in monitoring programs, underscoring the urgency for optimized analytical methods and more extensive research on indoor environments, emission sources, and potential leaching effects (Zuiderveen, Slootweg, & de Boer, 2020).

Polybrominated Dibenzo-p-dioxins and Dibenzofurans

The occurrence of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) as trace contaminants in brominated flame retardants, including those related to 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, has raised concerns about their health effects. These compounds, similar in structure and toxicological profile to their chlorinated counterparts, are known to induce various toxic effects, including hepatic, dermal, and gastrointestinal toxicities. The review calls for more comprehensive research to understand the health implications of PBDDs and PBDFs exposure, considering the limited current exposure data (Mennear & Lee, 1994).

Environmental Concentrations and Toxicology of Brominated Phenols

The review on 2,4,6-Tribromophenol, a compound closely related to the synthesis and degradation pathways of brominated flame retardants like 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, outlines its widespread occurrence in the environment. The paper highlights the need for further research on the toxicokinetics, toxicodynamics, and environmental impact of brominated phenols and their degradation products. This emphasizes the importance of monitoring and understanding the environmental and health implications of such compounds (Koch & Sures, 2018).

Gastroprotective Properties of Related Compounds

A review on Ebrotidine, which shares the thiazole group with 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide, elucidates its unique gastroprotective properties. The study reveals that Ebrotidine not only acts as an H2-receptor antagonist but also exhibits cytoprotective effects enhancing the physicochemical characteristics of mucus gel. This property is directly related to the drug's ability to enhance the synthesis and secretion of mucins and phospholipids, highlighting the potential for thiazole-containing compounds in treating ulcer diseases (Slomiany, Piotrowski, & Slomiany, 1997).

属性

IUPAC Name |

2-bromo-1-(1,3-thiazol-4-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS.BrH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVZQTLLHXMMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)

![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)

![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)